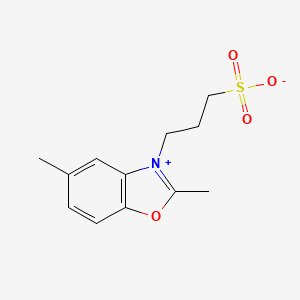
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine is an organic compound with the molecular formula C15H13NO. This compound is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . This reaction proceeds through the formation of a dihydropyridine intermediate, which is then oxidized to form the pyridine derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow chemistry. This method involves passing the starting materials through a column packed with a catalyst, such as Raney nickel, under controlled conditions. This approach offers advantages such as shorter reaction times, increased safety, and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine: A simpler derivative of pyridine with similar chemical properties.
2,5-Di(het)arylpyridines: These compounds have similar structural features and are used in various applications, including as ligands in metal complexes.
Uniqueness
2-Methyl-6-(3-phenoxyprop-1-yn-1-yl)pyridine is unique due to the presence of the phenoxyprop-1-yn-1-yl group, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C15H13NO |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
2-methyl-6-(3-phenoxyprop-1-ynyl)pyridine |
InChI |
InChI=1S/C15H13NO/c1-13-7-5-8-14(16-13)9-6-12-17-15-10-3-2-4-11-15/h2-5,7-8,10-11H,12H2,1H3 |
InChI-Schlüssel |
YSODDRHEYMGLIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C#CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


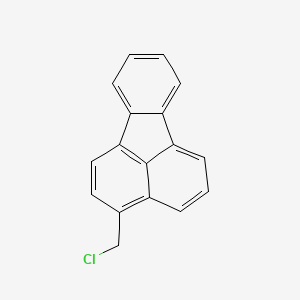
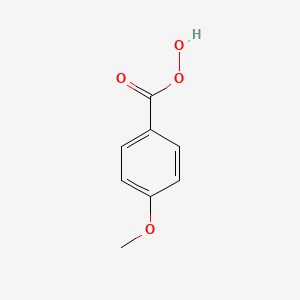

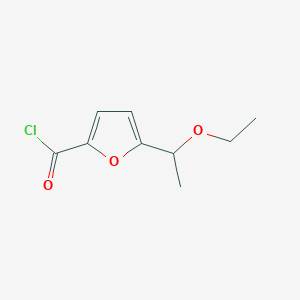
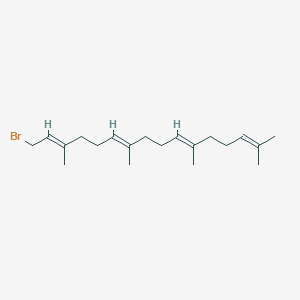
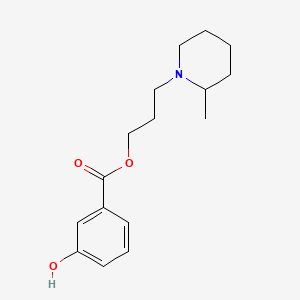
![Indate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B13773946.png)


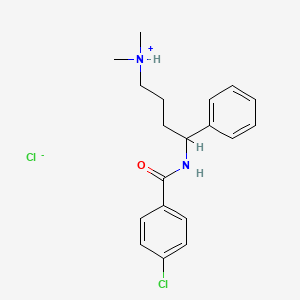
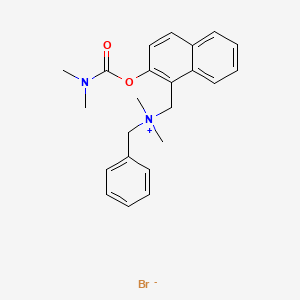
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
